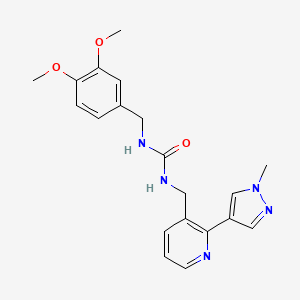
methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as 3-bromo-1-(oxan-2-yl)-1H-pyrazole . The compound has a molecular weight of 231.09 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been demonstrated . The process involves protection-group and N-alkylation reactions to access N-1 and N-2 . C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions . C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination . C-7 is accessed through selective metalation with TMPMgCl . LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” can be analyzed based on its IUPAC name and InChI code . The IUPAC name is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole . The InChI code is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” include a molecular weight of 231.09 . The compound is a solid at room temperature . It should be stored in a refrigerator .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate are crucial in various fields of chemical research. For instance, the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives demonstrate the role of different catalysts and conditions in obtaining novel compounds with potential cytotoxic activities against various tumor cell lines, highlighting the importance of such compounds in medicinal chemistry and drug design (Huang et al., 2017).
Antimicrobial and Antifungal Activity
Research into derivatives of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate includes the exploration of their antimicrobial and antifungal properties. For example, the synthesis and evaluation of antimicrobial activity of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives highlight the potential of these compounds in addressing resistant microbial strains, offering a basis for the development of new antimicrobial agents (Aytemir et al., 2003).
Biomedical Applications
The electrochemically induced synthesis of certain isoxazolone compounds from related chemical structures points towards the versatility of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate derivatives in creating bioactive molecules. These compounds show promise in various biomedical applications, including the regulation of inflammatory diseases, as their docking studies suggest potential for therapeutic use (Ryzhkova et al., 2020).
Catalyst and Synthesis Efficiency
Research on the efficiency of catalysts in the synthesis of related compounds, such as through indium bromide-catalyzed, ultrasound-assisted synthesis, underscores the importance of innovative methods in enhancing reaction outcomes. These studies provide insights into the regio-selective synthesis of pyrazole-4-carboxylates, demonstrating advancements in synthetic chemistry that can be applied to a wide range of chemical syntheses (Prabakaran et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-13(12-9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCAMSXXFFTJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1Br)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2742433.png)
![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742435.png)
![1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742436.png)

![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
acetic acid](/img/structure/B2742446.png)
![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)
![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)
